Cas no 1804873-69-5 (Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate)

Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate structure
1804873-69-5 structure
商品名:Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate
CAS番号:1804873-69-5
MF:C9H7F4NO3
メガワット:253.150396585464
CID:4795236

Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

    • Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate
    • インチ: 1S/C9H7F4NO3/c1-16-8(15)6-4(10)2-3-5(14)7(6)17-9(11,12)13/h2-3H,14H2,1H3
    • InChIKey: IXUBGZROWFKPCV-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=C(C(=C1C(=O)OC)OC(F)(F)F)N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 284
  • トポロジー分子極性表面積: 61.6
  • 疎水性パラメータ計算基準値(XlogP): 2.4

Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015008741-500mg
Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate
1804873-69-5 97%
500mg
823.15 USD 2021-05-31
Alichem
A015008741-1g
Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate
1804873-69-5 97%
1g
1,549.60 USD 2021-05-31
Alichem
A015008741-250mg
Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate
1804873-69-5 97%
250mg
494.40 USD 2021-05-31

Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate 関連文献

Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoateに関する追加情報

Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate (CAS No. 1804873-69-5): A Comprehensive Overview

Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate (CAS No. 1804873-69-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural features, exhibits promising potential in various biological and chemical applications. The presence of multiple functional groups, including an amino group, a fluoro substituent, and a trifluoromethoxy moiety, makes it a versatile scaffold for further chemical modifications and biological evaluations.

The compound's molecular structure, derived from benzoic acid derivatives, positions it as a candidate for exploration in drug discovery programs. Specifically, the fluoro and trifluoromethoxy substituents are known to enhance metabolic stability and binding affinity, which are critical factors in the design of novel therapeutic agents. Recent studies have highlighted the role of such fluorinated aromatic compounds in modulating enzyme activity and receptor interactions, making them valuable tools in medicinal chemistry.

In the context of contemporary pharmaceutical research, Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate has been investigated for its potential applications in the development of small-molecule inhibitors. The amino group provides a site for further derivatization, allowing researchers to tailor the compound's properties for specific biological targets. For instance, it has been explored as a precursor in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.

The significance of this compound is further underscored by its structural similarity to known bioactive molecules. By leveraging computational chemistry techniques, researchers can predict how Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate might interact with biological targets. This approach has accelerated the discovery process, enabling the rapid screening of thousands of compounds for their pharmacological potential.

Recent advancements in synthetic methodologies have also contributed to the growing interest in this compound. Techniques such as palladium-catalyzed cross-coupling reactions and fluorous chemistry have made it more feasible to produce complex derivatives of Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate with high efficiency and yield. These improvements have not only reduced costs but also opened new avenues for structural diversification.

The compound's stability under various conditions is another key attribute that makes it attractive for pharmaceutical applications. The presence of electron-withdrawing groups like the fluoro and trifluoromethoxy substituents enhances its resistance to degradation, ensuring that it remains effective over prolonged periods. This stability is particularly important for formulations intended for oral or injectable administration.

In addition to its synthetic appeal, Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate has shown promise in preclinical studies. Researchers have demonstrated its ability to modulate certain signaling pathways by interacting with specific enzymes and receptors. These findings suggest that it could be developed into a therapeutic agent with applications ranging from oncology to neurology.

The future direction of research on this compound is likely to focus on optimizing its pharmacokinetic properties and exploring new therapeutic indications. By integrating insights from structure-activity relationship studies with advanced computational modeling, scientists can refine the compound's design to enhance its efficacy and minimize potential side effects.

The broader impact of Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate extends beyond academic research. Its development reflects the ongoing efforts in the pharmaceutical industry to create innovative treatments for complex diseases. As synthetic chemistry continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.